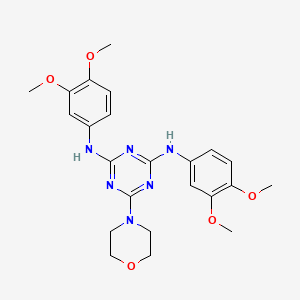

N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is characterized by its unique structure, which includes two dimethoxyphenyl groups and a morpholino group attached to a triazine core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups can be introduced via nucleophilic substitution reactions using 3,4-dimethoxyaniline.

Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

N2,N4-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholino group.

N2,N4-bis(3,4-dimethoxyphenyl)-6-piperidino-1,3,5-triazine-2,4-diamine: Contains a piperidino group instead of a morpholino group.

Uniqueness

N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is unique due to the presence of both dimethoxyphenyl and morpholino groups, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine (CAS Number: 898607-03-9) is a synthetic organic compound belonging to the triazine family. Its molecular formula is C23H28N6O5, and it has a molecular weight of 468.5 g/mol. This compound is characterized by its unique structure that includes two dimethoxyphenyl groups and a morpholino group attached to a triazine core.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazine Core : Through cyclization reactions involving cyanuric chloride and appropriate amines.

- Introduction of Dimethoxyphenyl Groups : Via nucleophilic substitution using 3,4-dimethoxyaniline.

- Attachment of the Morpholino Group : Through nucleophilic substitution reactions with morpholine.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:

- A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated that certain analogs have shown excellent in vitro and in vivo antitumor efficacy in xenograft models when administered intravenously .

The biological activity of this compound may be attributed to its ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival. Specifically:

- The PI3K/Akt signaling pathway is known to play a pivotal role in cell growth and metabolism; inhibiting this pathway may provide a therapeutic strategy for cancer treatment .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study investigating the efficacy of various triazine derivatives:

- Compound 26 from the bis(morpholino-1,3,5-triazine) class demonstrated substantial antitumor activity in both subcutaneous and orthotopic xenograft models.

- The results indicated that these compounds could effectively target cancer cells while sparing normal cells due to their selective inhibition of key growth pathways .

Q & A

Q. Basic: What are the optimal synthetic routes for N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?

Methodological Answer:

The synthesis typically involves a multi-step nucleophilic substitution process:

Triazine Core Formation: React cyanuric chloride with 3,4-dimethoxyaniline under controlled temperatures (0–5°C) in anhydrous solvents like dichloromethane to form intermediate dichlorotriazine derivatives.

Morpholino Substitution: Introduce the morpholino group by reacting the intermediate with morpholine at 60–80°C in a polar aprotic solvent (e.g., DMF) .

Final Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure compound.

Key Challenges: Competing side reactions (e.g., over-substitution) require strict stoichiometric control and inert atmospheres .

Q. Basic: How is structural characterization of this compound performed?

Methodological Answer:

Characterization employs:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.8–4.0 ppm (methoxy groups), δ 3.6–3.7 ppm (morpholino protons), and aromatic protons (δ 6.5–7.5 ppm) .

- ¹³C NMR: Triazine carbons appear at δ 165–170 ppm, methoxy carbons at δ 55–60 ppm .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 518.2) .

- X-ray Crystallography: Resolves crystal packing and confirms substituent orientations .

Q. Intermediate: What are common impurities encountered during synthesis, and how are they mitigated?

Methodological Answer:

Common Impurities:

- Monosubstituted Byproducts: Due to incomplete substitution; identified via TLC (Rf = 0.3–0.4).

- Oxidized Derivatives: Resulting from residual moisture or oxygen.

Mitigation Strategies: - Use excess amine (1.2–1.5 eq) to drive substitution to completion.

- Add molecular sieves or perform reactions under nitrogen to prevent oxidation .

- Analytical HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological assays) .

Q. Advanced: What strategies enhance aqueous solubility for in vivo studies?

Methodological Answer:

- Structural Modifications: Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl or amino groups) .

- Formulation Approaches:

- Use co-solvents (e.g., DMSO/PEG-400) for intraperitoneal administration.

- Nanoencapsulation (liposomes or PLGA nanoparticles) improves bioavailability .

- pH Adjustment: Protonate morpholino nitrogen (pKa ~6.5) in slightly acidic buffers .

Q. Advanced: How is the mechanism of action (MOA) studied for this compound?

Methodological Answer:

- Biochemical Assays:

- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, PI3K) using ADP-Glo™ assays .

- DNA Interaction: Gel electrophoresis or ethidium bromide displacement assays assess intercalation .

- Molecular Docking: Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina; validate with mutagenesis studies .

- Transcriptomic Profiling: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Q. Advanced: What approaches are used for structure-activity relationship (SAR) analysis?

Methodological Answer:

- Analog Synthesis: Vary substituents (e.g., replace dimethoxyphenyl with fluorophenyl or chlorophenyl groups) and test potency .

- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate electrostatic and steric fields with IC50 values (e.g., against cancer cell lines) .

- Key Findings:

- Electron-Donating Groups (e.g., methoxy) enhance cytotoxicity in MDA-MB-231 cells (IC50: 15–20 µM) .

- Morpholino Group improves membrane permeability compared to piperidine analogs .

Q. Advanced: How to address contradictions in reported biological data (e.g., varying IC50 values)?

Methodological Answer:

- Standardize Assay Conditions:

- Use identical cell lines (e.g., ATCC-certified HeLa) and culture media.

- Normalize data to positive controls (e.g., doxorubicin) .

- Orthogonal Validation: Confirm anti-proliferative effects via clonogenic assays and flow cytometry (apoptosis/necrosis ratios) .

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency and selectivity .

Propiedades

IUPAC Name |

2-N,4-N-bis(3,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O5/c1-30-17-7-5-15(13-19(17)32-3)24-21-26-22(28-23(27-21)29-9-11-34-12-10-29)25-16-6-8-18(31-2)20(14-16)33-4/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBIENWWZZQYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.